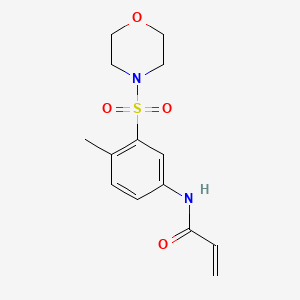
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as NSC 652287, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of sulfonylphenylpropenamides, which are known for their ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 is not fully understood. However, it is believed that this compound works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of a wide range of proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting HSP90, this compound has been shown to inhibit the activity of a number of other proteins involved in cancer cell growth and survival, including AKT and JAK2. In addition, N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 is that it has been extensively studied in vitro, and its mechanism of action is relatively well understood. In addition, this compound has been shown to be effective against a wide range of cancer cell lines, suggesting that it may have broad therapeutic potential. However, one limitation of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 is that it has not yet been tested in vivo, and its efficacy and safety in animal models and humans is not yet known.
Direcciones Futuras
There are a number of future directions for research on N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287. One area of interest is the development of more potent and selective inhibitors of HSP90, which may have improved efficacy and reduced toxicity compared to N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287. In addition, future studies could explore the use of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 in combination with other cancer therapies, such as chemotherapy or radiation therapy, to improve treatment outcomes. Finally, future studies could focus on the development of biomarkers to predict which patients are most likely to respond to N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287, allowing for more personalized cancer treatment.
Métodos De Síntesis
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 can be synthesized using a multistep process that involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with prop-2-enoyl chloride to form N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287.
Aplicaciones Científicas De Investigación
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound is able to inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cells. In addition, N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-3-14(17)15-12-5-4-11(2)13(10-12)21(18,19)16-6-8-20-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGGWVQMWYXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
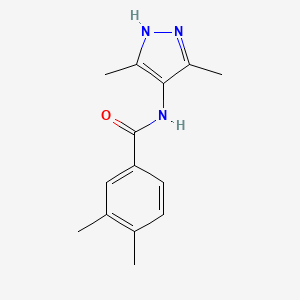

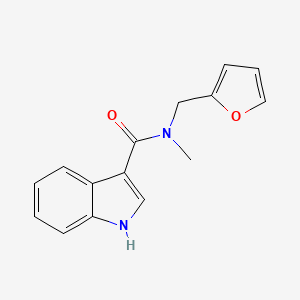
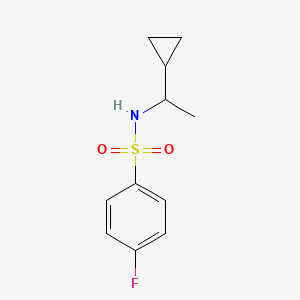
![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)

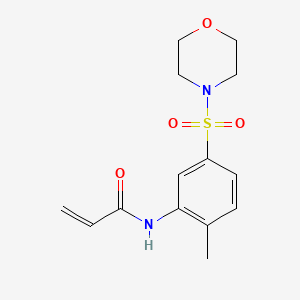
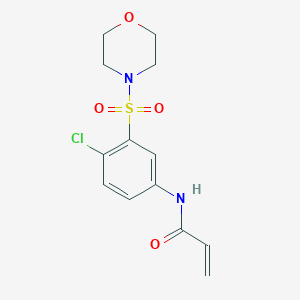
![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)